Technical Whitepaper: Synthesis, Validation, and Pharmacological Utility of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol
Technical Whitepaper: Synthesis, Validation, and Pharmacological Utility of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth analysis of 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol (CAS: 1443304-05-9), a highly specialized chiral building block. By combining a lipophilic, metabolically stable fluorinated ether with a stereogenic alcohol, this compound serves as a critical intermediate in the development of next-generation targeted therapeutics.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in downstream API synthesis and biological systems. The data below synthesizes the core metrics of the compound as cataloged by authoritative chemical repositories.
Table 1: Physicochemical Properties & Pharmacological Significance
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1443304-05-9 | Unique registry identifier required for GMP tracking and regulatory filing. |
| Molecular Formula | C10H10F4O2 | Establishes the exact mass required for high-resolution MS validation[1]. |
| Molecular Weight | 238.18 g/mol | Maintains a low molecular weight, leaving ample room for further elaboration while remaining within Lipinski’s Rule of 5. |
| Structural Motifs | Tetrafluoroethoxy, Chiral Alcohol | Balances lipophilicity with a functional handle for cross-coupling or hydrogen bonding. |
| H-Bond Donors | 1 (-OH) | Provides a primary vector for anchoring into kinase or receptor binding pockets. |
| H-Bond Acceptors | 2 (Oxygen atoms) | Facilitates secondary dipole interactions within target active sites. |
Pharmacophore Logic: Causality in Structural Design
The selection of 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol over non-fluorinated analogs is driven by strict pharmacological causality:
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The 1,1,2,2-Tetrafluoroethoxy Group (-OCF₂CF₂H): Unlike the completely inert trifluoromethoxy (-OCF₃) group, the tetrafluoroethoxy moiety is a unique bioisostere. The terminal proton (-CF₂H) acts as a weak hydrogen bond donor. This allows the molecule to engage in subtle, secondary interactions within hydrophobic protein pockets. Furthermore, the dense fluorination shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, drastically extending the biological half-life of the final API.
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The Chiral 1-Hydroxyethyl Group (-CH(OH)CH₃): Spatial orientation is the primary driver of target selectivity. The secondary alcohol provides a stereogenic center that dictates the 3D trajectory of the molecule. Synthetically, this hydroxyl group is highly versatile; it can be inverted via Mitsunobu conditions, converted into a leaving group (e.g., mesylate/tosylate) for SN2 displacement, or utilized directly as a hydrogen bond donor.
Fig 1: Pharmacophore mapping and logical integration into API development.
Self-Validating Asymmetric Synthesis Protocol
To ensure the trustworthiness of the intermediate for clinical-grade applications, the synthesis must not rely on assumptions. The following protocol details the enantioselective reduction of the precursor ketone (CAS: 101975-16-0) using a Corey-Bakshi-Shibata (CBS) catalyst. This workflow is designed as a self-validating system , incorporating orthogonal analytical checks at critical junctures.
Step-by-Step Methodology
Step 1: Preparation of the Precatalyst Complex
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Action: In a flame-dried Schlenk flask under argon, dissolve (R)-CBS catalyst (0.1 eq) in anhydrous THF and cool to -20°C. Slowly add Borane-dimethylsulfide (BH₃-DMS, 1.2 eq).
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Causality: The cryogenic temperature (-20°C) is critical. It suppresses the non-catalyzed, racemic background reduction of the ketone by free BH₃, ensuring that hydride transfer occurs exclusively within the chiral, sterically constrained environment of the oxazaborolidine complex.
Step 2: Asymmetric Hydride Transfer
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Action: Dissolve 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone (1.0 eq) in anhydrous THF and add it to the reaction mixture dropwise over 2 hours via a syringe pump.
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Causality: Dropwise addition maintains a deliberately low steady-state concentration of the pro-chiral ketone. This prevents competitive reaction pathways and maximizes the enantiomeric excess (ee) of the resulting (S)-alcohol.
Step 3: Quenching and In-Process Control (IPC)
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Action: Quench the reaction carefully with methanol at -20°C to destroy excess borane, then warm to room temperature. Immediately sample the mixture for LC-MS analysis.
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Validation Check: The system validates the completion of the reduction when the mass signal for the ketone disappears and is replaced by the characteristic fragment of the product (e.g., m/z 221 [M-OH]⁺). Proceeding to workup without this IPC risks carrying unreacted ketone into the final isolation, complicating purification.
Step 4: Orthogonal Quality Control (QC)
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Action: Isolate the product via aqueous workup and silica gel flash chromatography. Subject the purified oil to Chiral HPLC and Multinuclear NMR.
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Validation Check:
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NMR: ¹H NMR must show a distinct doublet at ~1.4 ppm (methyl group) and a quartet at ~4.8 ppm (chiral methine). Crucially, the -CF₂CF₂H proton must appear as a characteristic triplet of triplets at ~5.9 ppm, confirming the integrity of the fluorinated ether.
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HPLC: Optical rotation is insufficient for modern regulatory standards. Chiral HPLC on a Daicel Chiralcel OD-H column must be used to validate an enantiomeric excess (ee) > 98%.
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Fig 2: Enantioselective synthesis and self-validating QC workflow for CAS 1443304-05-9.
References
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Sigma-Aldrich / Merck KGaA. "1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol | CAS: 1443304-05-9 Product Data." Sigma-Aldrich Catalog.
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ChemBuyersGuide / abcr GmbH. "Chemical Directory: 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol." ChemBuyersGuide Database.
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Advanced Technology & Industrial Co., Ltd. "Product Search Result: CAS 1443304-05-9 / C10H10F4O2." AdvTechInd Catalog. 1
